1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide, also known as SR-141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company, and was approved for use in Europe in 2006 as a weight loss drug. However, due to its adverse effects, it was withdrawn from the market in 2008. Since then, it has been extensively studied for its potential therapeutic uses in various fields of research.
Wirkmechanismus
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide acts as a selective antagonist of the cannabinoid receptor type 1 (CB1). It binds to the receptor and prevents the activation of the endocannabinoid system, which is involved in the regulation of appetite, mood, and pain perception. By blocking the CB1 receptor, this compound reduces the intake of food and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces food intake, body weight, and adiposity in animal models of obesity. It also improves glucose and lipid metabolism, reduces insulin resistance, and increases insulin sensitivity. In addition, it has been shown to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system. It has also been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, its use is limited by its adverse effects, which include nausea, vomiting, anxiety, depression, and suicidal ideation.
Zukünftige Richtungen
There are several future directions for the study of 1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide. One potential application is in the treatment of addiction, particularly to drugs of abuse such as cocaine and opioids. This compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Another potential application is in the treatment of anxiety and depression, as this compound has been shown to have anxiolytic and antidepressant effects. Finally, there is ongoing research into the development of new CB1 receptor antagonists with improved safety profiles and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
1-[(3-phenylpropyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide has been studied extensively for its potential therapeutic uses in various fields of research, including neuroscience, endocrinology, and immunology. It has been shown to have potential applications in the treatment of obesity, addiction, anxiety, depression, and pain.
Eigenschaften
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-pyridin-3-ylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c24-20(22-19-9-4-12-21-16-19)18-10-13-23(14-11-18)27(25,26)15-5-8-17-6-2-1-3-7-17/h1-4,6-7,9,12,16,18H,5,8,10-11,13-15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDFFWLXQJECO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=CC=C2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.